molecular formula C12H13NO4 B14918390 Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate

Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate

Cat. No.: B14918390
M. Wt: 235.24 g/mol
InChI Key: ZTMDTJRGSNIAPK-UHFFFAOYSA-N
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Description

Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate is a chemical compound with the molecular formula C12H13NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxylic acid with glycine methyl ester in the presence of coupling agents. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2,3-dihydrobenzofuran-5-carbonyl)glycinate is unique due to its specific structure, which combines the benzofuran ring with a glycinate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-5-carbonylamino)acetate

InChI

InChI=1S/C12H13NO4/c1-16-11(14)7-13-12(15)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5,7H2,1H3,(H,13,15)

InChI Key

ZTMDTJRGSNIAPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

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